2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile
Description
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 1016888-78-0) is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a pyridinyl group and at the 2-position with an acetonitrile moiety. Its molecular formula is C₁₁H₈N₃S, with a molecular weight of 214.27 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research due to the structural versatility of the thiazole core and the electron-withdrawing nitrile group, which enhances reactivity in nucleophilic substitution reactions. It is commercially available at 95% purity and is often employed as a precursor in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDMCZQVRSSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile typically involves the reaction of pyridine and hydrogen fluoride in a ketone or alcohol solvent. The reaction conditions can be adjusted based on specific requirements .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile exhibit significant antimicrobial activities. Studies have shown that thiazole derivatives can effectively combat various microbial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
The anticancer activity of thiazole-containing compounds has been extensively documented. For instance, derivatives of thiazole have been found to inhibit cancer cell proliferation in several studies. The specific structural arrangement of this compound may enhance its efficacy against cancer cells by interacting with specific biological targets.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Combine equimolar amounts of reactants. |
| 2 | Add solvent and catalyst. |
| 3 | Heat under reflux for a specified duration. |
| 4 | Purify the product through recrystallization or chromatography. |
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies help elucidate:
- Binding Affinities : Understanding how strongly the compound binds to target proteins.
- Mechanisms of Action : Insights into how the compound exerts its biological effects.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that similar thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound might exhibit comparable effects.
- Anticancer Research : Research on thiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. Its aromaticity and reactive positions allow it to participate in various biochemical reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazole-Acetonitrile Derivatives
*Predicted pKa value extrapolated from analogous compounds in .
Key Observations:
Electronic Effects :
- The pyridinyl group in the target compound introduces basicity (pKa ~11.12), enhancing water solubility compared to hydrophobic substituents like isopropyl or adamantyl .
- Electron-withdrawing groups (e.g., chlorine in dichlorophenyl derivatives) increase electrophilicity, favoring interactions with biological targets .
Steric and Lipophilic Effects :
- Bulky substituents (e.g., adamantyl) reduce rotational freedom but improve metabolic stability, making such derivatives suitable for drug development .
- Lipophilic groups (e.g., isopropyl) increase LogD values, enhancing membrane permeability .
Biological Relevance :
- Pyridinyl-thiazole derivatives are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
- Fluorinated analogs (e.g., 4-fluorophenyl derivative) are prioritized in medicinal chemistry for their balance of electronic effects and metabolic resistance .
Biological Activity
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile is an organic compound characterized by a pyridine ring and a thiazole ring linked through an acetonitrile group. This compound has attracted attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C10H7N3S
CAS Number : 1016888-78-0
Molecular Weight : 201.25 g/mol
Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and chloroform .
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Thiazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes in microbial metabolism .
- Antitumor Effects : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The presence of the thiazole ring is critical for cytotoxic activity, as demonstrated in structure-activity relationship (SAR) studies .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes, contributing to its analgesic effects.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Research has highlighted the efficacy of thiazole derivatives in treating various conditions:
- Anticancer Activity : A study evaluated multiple thiazole derivatives, including this compound, revealing significant cytotoxic effects in vitro against breast cancer cell lines with IC50 values indicating potent activity comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole compounds demonstrated that those with a pyridine substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application for infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile?
- Methodology :
- Step 1 : Use a cyclocondensation reaction between pyridine-4-carboxaldehyde and thiourea derivatives to form the thiazole core.
- Step 2 : Introduce the acetonitrile group via nucleophilic substitution or alkylation under controlled pH (e.g., using Knoevenagel condensation).
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst choice (e.g., piperidine for Knoevenagel reactions).
- Validation : Monitor reaction progress via TLC and purify via column chromatography. Yield optimization requires iterative adjustment of stoichiometry and reflux time .
Q. How can the compound’s structure be characterized using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch at ~2200–2250 cm⁻¹, thiazole C-S absorption at ~650 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to confirm aromatic protons (pyridyl/thiazole rings) and nitrile carbon signals (δ ~115–120 ppm in ¹³C).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) and stoichiometric ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
